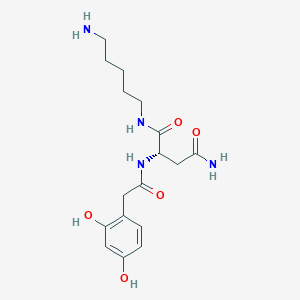

2,4-Dihydroxyphenylacetylasparaginyl cadaverine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

d-Tubocurarine est un alcaloïde benzylisoquinoléine toxique historiquement connu pour son utilisation comme poison de flèche par les populations indigènes d'Amérique du Sud . Il a été isolé pour la première fois par Harold King en 1935 et a été utilisé en clinique pour induire un blocage neuromusculaire pendant les interventions chirurgicales . d-Tubocurarine est un agent bloquant neuromusculaire non dépolarisant qui agit en inhibant l'activité de l'acétylcholine au niveau de la jonction neuromusculaire .

Méthodes De Préparation

d-Tubocurarine est principalement obtenu à partir de l'écorce de la plante sud-américaine Chondrodendron tomentosum . La préparation synthétique de d-Tubocurarine implique plusieurs étapes, y compris l'extraction de l'alcaloïde à partir du matériel végétal, suivie de processus de purification . Les méthodes de production industrielle impliquent souvent l'utilisation de solvants tels que le méthanol et l'éthanol pour l'extraction et la purification .

Analyse Des Réactions Chimiques

d-Tubocurarine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de d-Tubocurarine peut conduire à la formation de dérivés quinoniques .

Applications De Recherche Scientifique

d-Tubocurarine a été largement étudié pour ses applications en chimie, en biologie, en médecine et dans l'industrie. En médecine, il était historiquement utilisé comme relaxant musculaire pendant les interventions chirurgicales . En recherche scientifique, d-Tubocurarine est utilisé pour étudier les mécanismes de la transmission neuromusculaire et les effets des agents bloquant neuromusculaire . Il est également utilisé dans des études pharmacologiques pour étudier les interactions des alcaloïdes avec les récepteurs nicotiniques de l'acétylcholine .

Mécanisme d'action

d-Tubocurarine exerce ses effets de blocage neuromusculaire en inhibant l'activité de l'acétylcholine au niveau des récepteurs nicotiniques post-synaptiques . Il agit comme un antagoniste compétitif réversible, réduisant la probabilité d'activation par l'acétylcholine et empêchant la dépolarisation des nerfs affectés . Ce mécanisme distingue d-Tubocurarine des autres agents bloquant neuromusculaire et le classe comme un bloqueur neuromusculaire non dépolarisant .

Mécanisme D'action

d-Tubocurarine exerts its neuromuscular blocking effects by inhibiting acetylcholine activity at the post-synaptic nicotinic receptors . It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes d-Tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker .

Comparaison Avec Des Composés Similaires

d-Tubocurarine est souvent comparé à d'autres agents bloquant neuromusculaire tels que le rocuronium et le cisatracurium . Contrairement à d-Tubocurarine, ces agents plus récents ont des durées d'action plus courtes et moins d'effets secondaires . D'autres composés similaires comprennent les alcaloïdes bisbenzylisoquinoléine comme BBIQA1 et BBIQA2, qui ont des affinités similaires pour les récepteurs nicotiniques de l'acétylcholine mais diffèrent en termes de puissance et de mécanismes d'action .

Propriétés

Numéro CAS |

112111-38-3 |

|---|---|

Formule moléculaire |

C17H26N4O5 |

Poids moléculaire |

366.4 g/mol |

Nom IUPAC |

(2S)-N-(5-aminopentyl)-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C17H26N4O5/c18-6-2-1-3-7-20-17(26)13(10-15(19)24)21-16(25)8-11-4-5-12(22)9-14(11)23/h4-5,9,13,22-23H,1-3,6-8,10,18H2,(H2,19,24)(H,20,26)(H,21,25)/t13-/m0/s1 |

Clé InChI |

XAMAJKAMABMMPO-ZDUSSCGKSA-N |

SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

SMILES isomérique |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCN |

SMILES canonique |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCN |

Synonymes |

2,4-dihydroxyphenylacetylasparaginyl cadaverine DHPAAC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.